molecular formula C9H15NO2 B1418874 9-Oxa-2-azaspiro[5.5]undecan-1-one CAS No. 1185320-34-6

9-Oxa-2-azaspiro[5.5]undecan-1-one

Cat. No. B1418874
M. Wt: 169.22 g/mol
InChI Key: GRQWYGAXLZOYEE-UHFFFAOYSA-N
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Description

9-Oxa-2-azaspiro[5.5]undecan-1-one is a chemical compound with the molecular formula C9H15NO2 . It is a member of the spirocyclic family of compounds, which have been studied extensively due to their unique properties.


Molecular Structure Analysis

The molecular structure of 9-Oxa-2-azaspiro[5.5]undecan-1-one consists of a spirocyclic ring system, which includes a nitrogen atom and an oxygen atom . The InChI code for this compound is 1S/C9H15NO2/c11-7-5-9(8(12)10-6-7)1-3-13-4-2-9/h7,11H,1-6H2,(H,10,12) .


Physical And Chemical Properties Analysis

9-Oxa-2-azaspiro[5.5]undecan-1-one has a molecular weight of 169.22 . It is predicted to have a boiling point of 369.4° C at 760 mmHg, a density of 1.1 g/cm3, and a refractive index of n20D 1.51 .

Scientific Research Applications

Synthetic Approaches and Chemical Properties

  • Spiroaminals like 9-Oxa-2-azaspiro[5.5]undecan-1-one have been identified as cores of natural or synthetic products with significant biological activities, leading to the development of various synthetic strategies for these compounds due to their potential applications and novel skeletons (Sinibaldi & Canet, 2008).

Applications in Drug Synthesis and Biological Activity

  • Derivatives of 1-oxa-9-azaspiro[5.5]undecane were used to synthesize derivatives of the antibiotic ciprofloxacin, displaying activity against certain bacterial strains (Lukin et al., 2022).
  • A study discovered novel CCR5 antagonists based on the 3,9-diazaspiro[5.5]undecane and undeca-2-one structure, showing potential for antiviral applications (Yang et al., 2009).
  • The spirocyclic 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffold was explored as a basis for designing inhibitors of soluble epoxide hydrolase, indicating potential therapeutic applications for cardiovascular disease, inflammation, and pain (Lukin et al., 2018).

Therapeutic Applications and Drug Design

  • A series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives were synthesized as dual µ-opioid receptor agonists and σ1 receptor antagonists, showing potential for pain treatment with less associated constipation compared to traditional opioids (García et al., 2019).
  • Another study identified 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as potent inhibitors for treating chronic kidney diseases (Kato et al., 2014).

Radiochemical and Imaging Studies

  • Derivatives of 1-oxa-8-azaspiro[4.5]decane were developed as selective σ1 receptor ligands for potential brain imaging agents (Tian et al., 2020).

Safety And Hazards

The safety information for 9-Oxa-2-azaspiro[5.5]undecan-1-one indicates that it may cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

9-oxa-2-azaspiro[5.5]undecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-8-9(2-1-5-10-8)3-6-12-7-4-9/h1-7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQWYGAXLZOYEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOCC2)C(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672479
Record name 9-Oxa-2-azaspiro[5.5]undecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Oxa-2-azaspiro[5.5]undecan-1-one

CAS RN

1185320-34-6
Record name 9-Oxa-2-azaspiro[5.5]undecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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